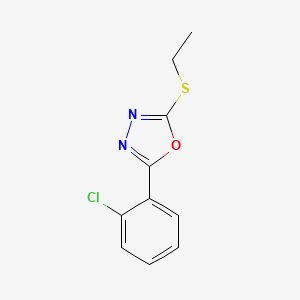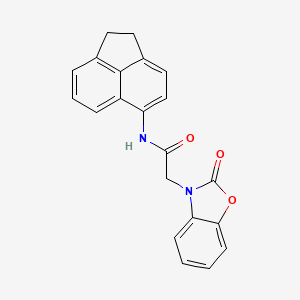![molecular formula C12H13N3O2S B5669306 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5669306.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTA is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to reduce inflammation and pain, and to inhibit the growth of tumors. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In plant studies, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to enhance plant growth and increase resistance to fungal infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its versatility and potential for a wide range of applications. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. One area of interest is the development of new drugs based on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide for the treatment of various diseases. Another area of interest is the use of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide and its potential side effects.
Synthesis Methods
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be synthesized using various methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. One of the most common methods for synthesizing N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is the reaction of 2-phenylacetyl chloride with 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has also been investigated for its potential use as a diagnostic tool for certain diseases. In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been studied for its ability to enhance plant growth and resist fungal infections. In material science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been used to synthesize new materials with unique properties.
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-8-11-14-15-12(18-11)13-10(16)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOWLGYNIEVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)propan-1-ol](/img/structure/B5669244.png)
![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)
![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)


![ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5669316.png)